- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their Analogues, Journal of Organic Chemistry, 2014, 79(21), 10110-10122

Cas no 139713-80-7 (16-Hydroxytriptolide)

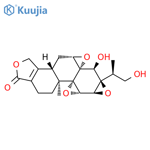

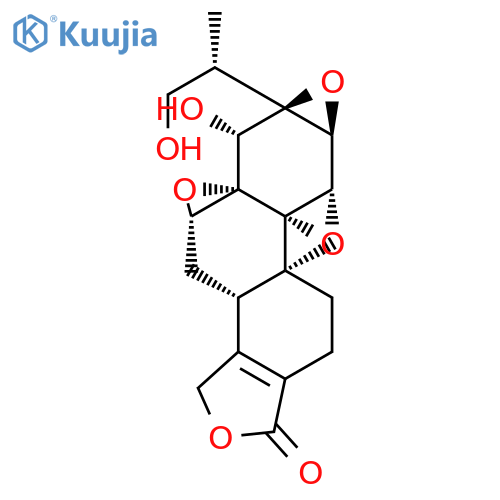

16-Hydroxytriptolide structure

Nome del prodotto:16-Hydroxytriptolide

16-Hydroxytriptolide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 16-Hydroxytriptolide

- 16 Hydroxytriptolide

- (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-6a-[(2S)-1-hydroxypropan-2-yl]-8b-methyl-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one

- Triptolide, 16-hydroxy-, (15S)-

- Triptolide,16-hydroxy-, (15S)-

- (15S)-16-Hydroxytriptolide

- 16-Hydroxytryptolide

- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one,3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-6a-(2-hydroxy-1-methylethyl)-,[3bS-[3ba,4aa,5aR*,6b,6ab(R*),7ab,7ba,8aR*,8ba]]-

- CHEBI:132621

- DTXSID70930562

- (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

- 139713-80-7

-

- Inchi: InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

- Chiave InChI: HPTCYMNPHWXVLA-UBBHAYRHSA-N

- Sorrisi: OC[C@@H]([C@@]12[C@@H](O)[C@]34O[C@H]3C[C@H]3C5COC(=O)C=5CC[C@]3(C)[C@]34O[C@H]3[C@@H]1O2)C

Proprietà calcolate

- Massa esatta: 376.152

- Massa monoisotopica: 376.152

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 27

- Conta legami ruotabili: 2

- Complessità: 838

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 10

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -1

- Superficie polare topologica: 104A^2

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Densità: 1.56

- Punto di ebollizione: 659.7°Cat760mmHg

- Punto di infiammabilità: 241.8°C

- Indice di rifrazione: 1.67

- PSA: 104.35000

- LogP: 0.07550

16-Hydroxytriptolide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | H960005-1mg |

16-Hydroxytriptolide |

139713-80-7 | 1mg |

$1275.00 | 2023-05-18 | ||

| TRC | H960005-500μg |

16-Hydroxytriptolide |

139713-80-7 | 500μg |

$ 570.00 | 2022-06-04 | ||

| TRC | H960005-.5mg |

16-Hydroxytriptolide |

139713-80-7 | 5mg |

$655.00 | 2023-05-18 | ||

| TRC | H960005-500?g |

16-Hydroxytriptolide |

139713-80-7 | 500?g |

550.00 | 2021-08-04 | ||

| TRC | H960005-2.5mg |

16-Hydroxytriptolide |

139713-80-7 | 2.5mg |

$3077.00 | 2023-05-18 |

16-Hydroxytriptolide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1R:H2, C:Pd, S:MeOH, 8 h, rt

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

Riferimento

16-Hydroxytriptolide Raw materials

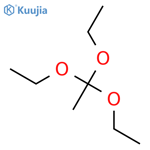

- Triethyl orthoacetate

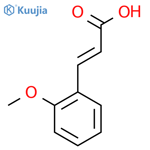

- (E)-3-(2-methoxyphenyl)prop-2-enoic acid

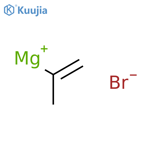

- Bromo(isopropenyl)magnesium Solution (0.5M in THF)

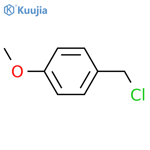

- 4-Methoxybenzylchloride

- tert-butyl(chloro)dimethylsilane

- N,N-Bis(trifluoromethylsulfonyl)aniline

- N,O-Dimethylhydroxylamine hydrochloride

- ethynyltrimethylsilane

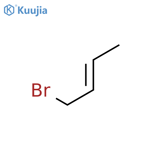

- trans-Crotyl bromide

16-Hydroxytriptolide Preparation Products

16-Hydroxytriptolide Letteratura correlata

-

Zhao-Li Zhou,Ya-Xi Yang,Jian Ding,Yuan-Chao Li,Ze-Hong Miao Nat. Prod. Rep. 2012 29 457

139713-80-7 (16-Hydroxytriptolide) Prodotti correlati

- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)

- 79233-15-1(Deoxyandrographolide)

- 38748-32-2(Triptolide)

- 38647-10-8(Tripdiolide)

- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)

- 195883-06-8(Omtriptolide)

- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)

- 124961-66-6(Ajugacumbin B)

- 122587-83-1(Ajugamarin G1)

- 384795-95-3(2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid)

Fornitori consigliati

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso